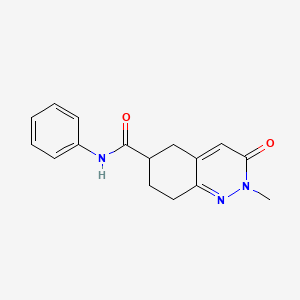

7-Amino-1-methylquinolin-2(1H)-one

Vue d'ensemble

Description

7-Amino-1-methylquinolin-2(1H)-one (7-AMQ) is a synthetic organic compound that has a wide range of applications in scientific research, including biochemistry and physiology. 7-AMQ is a highly versatile molecule, which can be used in a variety of ways in the laboratory. It is also known for its potential to be used in the development of new drug therapies.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Anticancer Derivatives Synthesis : Kubica et al. (2018) synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, showing selective anticancer activity across different cancer cell types. Some compounds inhibited cell migration, suggesting a potential for the development of new anticancer drugs (Kubica et al., 2018).

Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified a lead compound inhibiting tumor growth in mice without significant toxicity. This compound, a modified derivative of 7-amino-1-methylquinolin-2(1H)-one, showed promise as a tubulin-binding agent disrupting tumor vasculature (Cui et al., 2017).

Synthesis and Structural Studies

Novel Synthetic Approaches : Hostyn et al. (2005) developed new methodologies for synthesizing indoloquinoline and benzocarbolines, including derivatives of this compound, aiming at antiplasmodial drug leads (Hostyn et al., 2005).

Electrochemical Utilization for Synthesis : He et al. (2017) reported the methylation of quinolines, including this compound derivatives, using CO2 and H2 in the presence of Ru-triphos complexes, showcasing an innovative approach for synthesizing N-methyl-tetrahydroquinolines (He et al., 2017).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activities : El-Sonbati et al. (2016) synthesized a Schiff base ligand from this compound derivatives, exploring its metal complexes for antimicrobial and antifungal activities, indicating the potential for diverse therapeutic applications (El-Sonbati et al., 2016).

Corrosion Inhibition Properties : Kadhim et al. (2017) examined the corrosion inhibition properties of this compound derivatives on mild steel in acidic conditions, demonstrating the compound's utility beyond pharmacological applications (Kadhim et al., 2017).

Propriétés

IUPAC Name |

7-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMUZYDWIASIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)